![molecular formula C14H18O4 B1247812 Penicillone A](/img/structure/B1247812.png)
Penicillone A
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Overview
Description
Penicillone A is a natural product found in Penicillium terrestre and Penicillium solitum with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Penicillone A, along with its variant Penicillone B, has been a subject of synthetic chemistry research. The first total syntheses of Penicillone A were achieved from 2-methoxy-4,6-dimethylphenol, involving key steps like the intramolecular Diels-Alder reaction and acid-catalyzed intramolecular aldol reaction (Hsu & Liao, 2007).
Isolation from Marine-Derived Fungi
- Penicillone A was isolated from marine-derived fungus Penicillium sp. F11, along with several other compounds. Its structure and cytotoxic activities against various cell lines were determined using spectroscopic methods (Zhuang et al., 2012).
Novel Polyketides
- As a novel polyketide, Penicillone A possesses a unique tricyclo [5.3.1.03,8] undecane skeleton. Its structure and stereochemistry were deduced from spectroscopic methods. It showed weak cytotoxicities against specific cell lines (Liu et al., 2005).
Biological Activities and Applications
- In a study, a new pyrone derivative named Penicillone was isolated from the endophytic fungus Penicillium paxilli. This compound mildly inhibited the growth of a specific fungal strain, indicating potential antimicrobial properties (Rukachaisirikul et al., 2007).
- Another study isolated cyclopentane-condensed chromones, including Penicillone C, from marine-derived fungus Penicillium oxalicum. These metabolites were evaluated for their cytotoxicity, antibacterial, and antifouling activities, suggesting potential applications in biomedical research (Bao et al., 2014).
properties
Product Name |
Penicillone A |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(1R,3S,7R,8S,9S,11R)-9-hydroxy-1,9,11-trimethyltricyclo[5.3.1.03,8]undecane-2,4,10-trione |
InChI |
InChI=1S/C14H18O4/c1-6-7-4-5-8(15)9-10(7)14(3,18)12(17)13(6,2)11(9)16/h6-7,9-10,18H,4-5H2,1-3H3/t6-,7-,9-,10+,13-,14+/m1/s1 |
InChI Key |
DNVZKCLFZKHNIP-CJHXPDOISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CCC(=O)[C@@H]3[C@H]2[C@](C(=O)[C@]1(C3=O)C)(C)O |
Canonical SMILES |
CC1C2CCC(=O)C3C2C(C(=O)C1(C3=O)C)(C)O |
synonyms |
penicillone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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